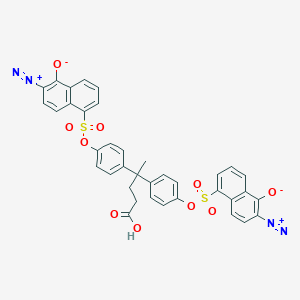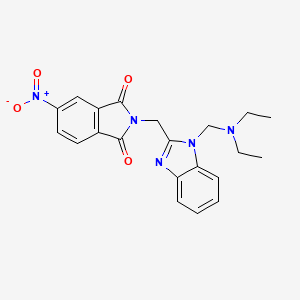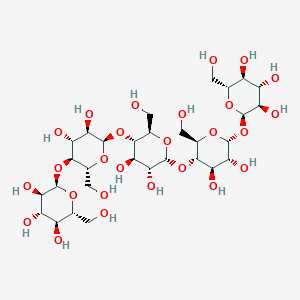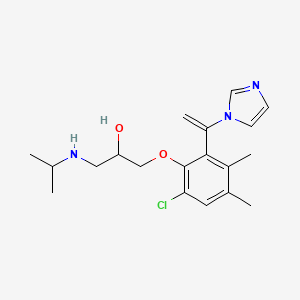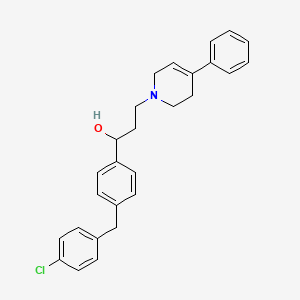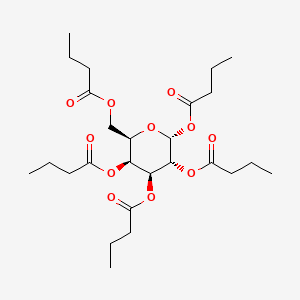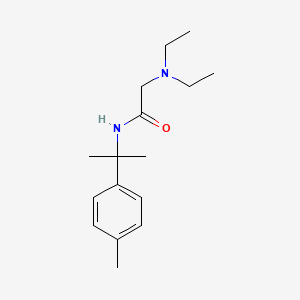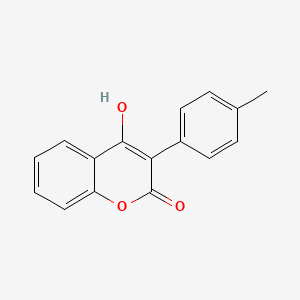
COUMARIN, 4-HYDROXY-3-(p-TOLYL)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-3-(p-tolyl)-2H-1-benzopyran-2-one is a synthetic organic compound belonging to the class of benzopyran derivatives. This compound is characterized by the presence of a hydroxy group at the 4th position, a p-tolyl group at the 3rd position, and a benzopyran core structure. Benzopyran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-(p-tolyl)-2H-1-benzopyran-2-one typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where 4-hydroxycoumarin reacts with p-tolualdehyde in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in an ethanol solvent under reflux conditions to yield the desired product .
Industrial Production Methods: In an industrial setting, the production of 4-Hydroxy-3-(p-tolyl)-2H-1-benzopyran-2-one can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: 4-Hydroxy-3-(p-tolyl)-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone derivative.
Reduction: The benzopyran core can be reduced to form dihydrobenzopyran derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of halogenated or alkylated derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
- Oxidation yields ketone derivatives.
- Reduction yields dihydrobenzopyran derivatives.
- Substitution yields halogenated or alkylated benzopyran derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and cardiovascular disorders.
Industry: Utilized in the development of novel materials with specific optical and electronic properties
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-3-(p-tolyl)-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxy group can scavenge free radicals, thereby reducing oxidative stress.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Anticancer Activity: It can induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.
Comparación Con Compuestos Similares
4-Hydroxycoumarin: A precursor in the synthesis of 4-Hydroxy-3-(p-tolyl)-2H-1-benzopyran-2-one, known for its anticoagulant properties.
Coumarin: A parent compound with a wide range of biological activities, including anticoagulant and antimicrobial effects.
Benzopyran Derivatives: A class of compounds with diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Uniqueness: 4-Hydroxy-3-(p-tolyl)-2H-1-benzopyran-2-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the p-tolyl group enhances its lipophilicity, potentially improving its bioavailability and therapeutic efficacy.
Propiedades
Número CAS |
73791-19-2 |
|---|---|
Fórmula molecular |
C16H12O3 |
Peso molecular |
252.26 g/mol |
Nombre IUPAC |
4-hydroxy-3-(4-methylphenyl)chromen-2-one |
InChI |
InChI=1S/C16H12O3/c1-10-6-8-11(9-7-10)14-15(17)12-4-2-3-5-13(12)19-16(14)18/h2-9,17H,1H3 |
Clave InChI |
VFOIMQUAPALECW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3OC2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


